4-(4-Fluoro-benzenesulfonylamino)-benzoic acid
Description
4-(4-Fluoro-benzenesulfonylamino)-benzoic acid is a sulfonamide derivative characterized by a benzoic acid moiety linked via a sulfonamide group to a 4-fluorophenyl ring. Its molecular formula is C₁₃H₁₀FNO₄S, with a molecular weight of 295.29 g/mol (calculated). The ethyl ester derivative, ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate, has a molecular weight of 323.338 g/mol .
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAGNXODGTUSSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Esterification and Hydrazide Formation
The carboxylic acid group undergoes standard esterification reactions. For example, ethanol-mediated esterification with H₂SO₄ catalysis produces ethyl 4-(4-fluoro-benzenesulfonylamino)benzoate . Subsequent treatment with hydrazine hydrate yields the corresponding hydrazide (Figure 1) :
Reaction Pathway
-
Esterification :
-
Hydrazide Synthesis :
Nucleophilic Substitution at Sulfonamide
The sulfonamide nitrogen participates in alkylation or acylation reactions. For instance, reaction with 2-bromo-N-phenyl acetamide under basic conditions forms N-substituted derivatives (Table 1) :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| 2-Bromo-N-phenyl acetamide | N-(Phenyl)-2-sulfamidoacetamide derivative | DMF, LiH, 25°C, 12h | 67% |
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine and sulfonamide groups direct electrophiles to specific positions:
- Iodination : Ir-catalyzed ortho-iodination of the benzoic acid moiety occurs under mild conditions (AgOAc, I₂, 80°C) .
- Nitration : Limited reactivity due to deactivation, but nitration at the meta position relative to the sulfonamide is feasible .
Decarboxylation and Halogenation
Under oxidative conditions (e.g., NaOCl), decarboxylative halogenation may occur, though direct evidence for this compound is sparse. Analogous benzoic acids undergo decarboxylation to form aryl halides :
Complexation with Metal Ions
The sulfonamide and carboxylate groups act as bidentate ligands. For example, coordination with Cu(II) or Fe(III) forms stable complexes , though specific studies on this compound are pending.
Biological Activity Derivatization
Derivatives exhibit antimicrobial properties. Substitutions at the sulfonamide nitrogen (e.g., oxadiazole-thiol moieties) enhance bioactivity :
Synthetic Route :
- React with 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.
- Alkylate with 2-bromoacetamide derivatives.
Stability and Hydrolysis
Scientific Research Applications
4-(4-Fluoro-benzenesulfonylamino)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl group.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluorine atom can also influence the compound’s reactivity and binding affinity through its electron-withdrawing effects.
Comparison with Similar Compounds
Structural Modifications and Properties
The following table summarizes key structural analogues and their properties:
Impact of Substituents on Physicochemical Properties
- Methyl Group Addition: The methyl-substituted analogue (C₁₄H₁₂FNO₄S) exhibits increased steric bulk, which may reduce solubility but enhance lipophilicity and membrane permeability .
- Ether vs. Sulfonamide Linkage: 4-(4-Fluorophenoxy)benzoic acid replaces the sulfonamide with an ether linkage, significantly lowering molecular weight and altering hydrogen-bonding capacity, as evidenced by its higher melting point (171–175°C) .
Biological Activity
4-(4-Fluoro-benzenesulfonylamino)-benzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring, which enhances its metabolic stability and lipophilicity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12FNO4S
- Molecular Weight : 303.30 g/mol
The presence of the sulfonyl group is significant for its interaction with biological molecules, while the fluorine atom contributes to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can inhibit various enzymes and proteins through competitive inhibition or by forming covalent bonds. The fluorinated phenyl group enhances binding affinity to target sites, potentially leading to increased efficacy in therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular function.
- Protein Interaction : It can bind to proteins, altering their conformation and function.
Biological Activity Profiles
Research has shown that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various pathogens.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory mediators.
- Antitumor Effects : Investigations into its cytotoxicity against cancer cell lines have shown promising results.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies :
- Anti-inflammatory Research :
-
Cytotoxicity Assays :
- In vitro studies on cancer cell lines revealed that the compound exhibited cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in tumor cells .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | Structure | Moderate | Yes | Yes |
| 2-Chlorobenzenesulfonamide | Structure | Low | Yes | Moderate |
| 3-Bromobenzenesulfonamide | Structure | High | No | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Fluoro-benzenesulfonylamino)-benzoic acid, and what key reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation reactions. A common approach involves reacting 4-aminobenzoic acid with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key factors include:
- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions .
- Solvent : Dichloromethane or THF is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
- Yield Optimization : Excess sulfonyl chloride (1.2–1.5 equiv) and slow reagent addition improve yields >70%.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the sulfonylamino linkage (δ ~10–11 ppm for NH) and aromatic protons (δ 7.0–8.5 ppm). F NMR detects the fluorine environment (δ ~-110 ppm) .
- IR : Stretching vibrations for sulfonamide (1320–1160 cm) and carboxylic acid (1700 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]) and fragmentation patterns .
Q. What are the critical parameters for successful recrystallization of this compound to achieve high purity?
- Methodological Answer :
- Solvent Selection : Ethanol or methanol-water mixtures (7:3 v/v) are ideal due to moderate polarity .
- Temperature Gradient : Slow cooling from near-boiling to room temperature minimizes impurity incorporation.
- Seed Crystals : Adding a small crystal of the pure compound initiates controlled crystallization .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between computational predictions and experimental results for this compound be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data refinement, incorporating hydrogen bonding and thermal displacement parameters .
- Hydrogen Bond Analysis : Experimental data (e.g., X-ray diffraction) often reveal intermolecular interactions (e.g., O-H···O/F) that computational models may overlook. Adjust force fields in software like Gaussian to account for these .
- Validation Tools : Check CIF files against IUCr standards using PLATON or Mercury to identify geometry mismatches .
Q. What strategies are employed to analyze the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer :
- Potentiometric Titration : Measure pKa values of the carboxylic acid (-COOH) and sulfonamide (-NHSO-) groups to assess protonation states .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) in buffered solutions (pH 2–12) to evaluate pH-dependent stability .
- Computational Modeling : Use COSMO-RS to predict solubility and stability trends across pH ranges .
Q. How does the introduction of the 4-fluorobenzenesulfonylamino group affect the compound's bioactivity compared to its non-fluorinated analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Compare IC values against targets like carbonic anhydrase. Fluorination often enhances binding via hydrophobic interactions and electron-withdrawing effects .
- Molecular Docking : Simulate ligand-protein interactions (e.g., AutoDock Vina) to identify fluorine-specific contacts (e.g., C-F···H-N hydrogen bonds) .
- SAR Studies : Synthesize analogs with Cl, Br, or H substituents to isolate fluorine’s contribution to potency .
Q. In silico modeling approaches for predicting the binding affinity of this compound to target enzymes: How do different force fields impact accuracy?
- Methodological Answer :
- Force Field Selection : AMBER and CHARMM perform well for sulfonamide-protein systems due to parameterized torsional terms for sulfonyl groups .
- Solvent Models : Include explicit water molecules (TIP3P) or implicit solvation (GBSA) to account for hydrophobic effects in binding pockets .
- Validation : Cross-check docking scores (e.g., Glide SP) with experimental IC data to calibrate force field accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
